molecular formula C17H20N4O2 B2515240 1-methyl-3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one CAS No. 2320144-30-5

1-methyl-3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one

Cat. No.: B2515240
CAS No.: 2320144-30-5
M. Wt: 312.373
InChI Key: JFINKGUTPMATOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one (CAS 2320144-30-5) is a complex organic compound with a molecular formula of C17H20N4O2 and a molecular weight of 312.37 g/mol. This molecule features a unique 8-azabicyclo[3.2.1]octane scaffold, a central structural motif in the family of tropane alkaloids that is known for a wide array of interesting biological activities . This stable bicyclic skeleton is combined with both a pyrazole and a pyridinone ring, offering multifunctional chemical properties suitable for pharmaceutical research and synthetic applications . The presence of nitrogen-containing heterocycles and a carbonyl group provides opportunities for targeted molecular modifications and selective interactions with biological targets . The 8-azabicyclo[3.2.1]octane (tropane) scaffold is of significant interest in medicinal chemistry. Recent research has identified potent, systemically available drug-like molecules featuring a pyrazole azabicyclo[3.2.1]octane structural core as inhibitors of intracellular N-acylethanolamine-hydrolyzing acid amidase (NAAA) . Inhibition of NAAA is a promising approach to manage inflammatory response, as it preserves endogenous palmitoylethanolamide (PEA) from degradation, thereby increasing and prolonging its anti-inflammatory and analgesic efficacy at the inflamed site . Compounds based on this core structure are therefore investigated as valuable pharmacological tools in the field of inflammatory conditions . This product is offered with the following specifications and is intended for research purposes such as hit-to-lead optimization, structure-activity relationship (SAR) studies, and biological screening. CAS Number: 2320144-30-5 Molecular Formula: C17H20N4O2 Molecular Weight: 312.37 g/mol IUPAC Name: 1-methyl-3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one SMILES: O=C(C1=CC=CN(C)C1=O)N1C2CC(CC1CC2)N1C=CC=N1 For Research Use Only (RUO). Not for diagnostic or therapeutic use.

Properties

IUPAC Name

1-methyl-3-(3-pyrazol-1-yl-8-azabicyclo[3.2.1]octane-8-carbonyl)pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O2/c1-19-8-2-4-15(16(19)22)17(23)21-12-5-6-13(21)11-14(10-12)20-9-3-7-18-20/h2-4,7-9,12-14H,5-6,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFINKGUTPMATOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2C3CCC2CC(C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Strategies for Azabicyclo[3.2.1]octane

The 8-azabicyclo[3.2.1]octane scaffold is typically constructed via intramolecular cyclization of appropriately substituted piperidine precursors. A representative protocol involves:

  • Mitsunobu Reaction : Treatment of a diol intermediate with triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the bicyclic structure.
  • Pd-Catalyzed Debenzylation : Removal of benzyl protecting groups using palladium on carbon (Pd/C) and ammonium formate, achieving yields >80%.

Example Reaction Conditions

Step Reagents/Conditions Yield (%)
Cyclization DEAD, PPh₃, THF, 0°C to rt, 12 h 65
Deprotection Pd/C (10%), NH₄HCO₂, MeOH, 50°C, 3 h 85

Synthesis of the 1-Methyl-1,2-Dihydropyridin-2-One Moiety

Organocatalytic Mannich/Wittig/Cycloisomerization Sequence

The dihydropyridinone ring is efficiently constructed via a three-step cascade:

  • Mannich Reaction : L-Proline (20 mol%) catalyzes the asymmetric addition of propanal to N-Boc aldimine in acetonitrile.
  • Wittig Olefination : Phosphorane reagents (e.g., Ph₃P=CHCO₂Et) extend the carbon chain.
  • Cycloisomerization : SiCl₄ (30 mol%) promotes ring closure at 40°C, yielding enantioenriched 1,2-dihydropyridin-2-one.

Key Data

Parameter Value
ee (%) >99
Scale 20 mmol
Overall Yield 71%

N-Methylation

Quaternization of the dihydropyridinone nitrogen is achieved using methyl iodide (MeI) in the presence of K₂CO₃ in DMF at 60°C.

Convergent Coupling of Fragments

Carbamate Activation and Acylation

The bicyclic amine is converted to its corresponding carbonyl chloride for coupling:

  • Chlorination : Treatment with oxalyl chloride (COCl₂) in dichloromethane (DCM) at 0°C.
  • Amide Bond Formation : Reaction with the dihydropyridinone amine fragment using Hünig’s base (DIPEA) as a proton scavenger.

Reaction Optimization

Parameter Optimal Value
Coupling Agent EDCI/HOBt
Solvent DCM
Temperature 0°C to rt
Yield 68%

Alternative Esterification Approach

Direct coupling via mixed carbonates:

  • In-Situ Carbonate Formation : Reacting the bicyclic amine with triphosgene and DMAP.
  • Nucleophilic Acyl Substitution : Addition of the dihydropyridinone fragment under basic conditions.

Purification and Characterization

Chromatographic Techniques

  • Flash Column Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane gradients.
  • HPLC : C18 reverse-phase column, acetonitrile/water mobile phase (95:5 to 50:50).

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, pyrazole-H), 6.32 (d, J = 8.4 Hz, 1H, dihydropyridinone-H), 4.15–3.98 (m, 2H, bridgehead-H).
  • HRMS : m/z calcd for C₁₈H₂₁N₄O₂ [M+H]⁺ 341.1601, found 341.1603.

Challenges and Optimization Opportunities

  • Steric Hindrance : The bicyclic system impedes coupling efficiency; microwave-assisted synthesis at 100°C improves reaction rates.
  • Enantiomeric Control : Proline catalysis in the Mannich step ensures >99% ee, but racemization occurs above 50°C.
  • Scale-Up Limitations : Pd/C-mediated steps require careful handling to avoid catalyst poisoning; fixed-bed reactors enhance reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-methyl-3-[3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carbonyl]-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of the target compound can be contextualized by comparing it to related bicyclic-pyrazole derivatives (Table 1).

Table 1: Structural and Functional Comparison of Key Compounds

Compound Name Molecular Formula Key Structural Features Notable Properties
Target Compound C₁₇H₁₉N₄O₃ (inferred) Dihydropyridinone core, pyrazolyl-bicyclo[3.2.1]octane, methyl substituent Hypothesized enhanced rigidity and hydrogen-bonding capacity due to dihydropyridinone core.
8-(1-methyl-1H-pyrazol-4-yl)-3-oxa-8-azabicyclo[3.2.1]octane-2,4-dione C₁₀H₁₁N₃O₃ Dione rings (2,4-dione), pyrazolyl substituent, oxa-bridge Increased polarity due to dione groups; collision cross-section data suggest compact 3D conformation .
1-((1R,5S)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl)-3-(3-methylthiophen-2-yl)propan-1-one Not provided Thiophene substituent, stereospecific (1R,5S) bicyclo system Thiophene may enhance lipophilicity; stereochemistry critical for target binding .
8-(oxolane-3-carbonyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane Not provided Oxolane (tetrahydrofuran) carbonyl group Oxolane improves metabolic stability compared to linear alkyl chains; potential for CNS penetration .

Key Observations:

Core Structure Differences: The target’s dihydropyridinone core distinguishes it from ’s dione system, which introduces additional hydrogen-bond acceptors but reduces aromaticity.

Substituent Impact: The oxolane in replaces the target’s dihydropyridinone, likely improving metabolic stability due to reduced oxidative susceptibility .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.